N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide
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Overview
Description
The compound “N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide” is a complex organic molecule that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms . These structures are often found in biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Pyrimidine derivatives can be synthesized through reactions with (hetero)aromatic C-nucleophiles .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present and the reaction conditions. Pyrrolidine and pyrimidine rings can participate in a variety of chemical reactions .Scientific Research Applications
Therapeutic Potential
Compounds with imidazole and pyrimidine structures have been studied for their therapeutic potential, including as antibacterial agents .
Chemodivergent Synthesis
Similar compounds have been synthesized for use in chemodivergent reactions, which could be applied in pharmaceutical synthesis or material science .
Electro-Oxidative Methods
Electro-oxidative methods involving pyridine derivatives have been explored, suggesting potential in sustainable chemical synthesis processes .
Heterocyclic Compound Synthesis
Reactions with pyrimidine derivatives have been used to synthesize heterocyclic compounds, indicating possible applications in creating novel organic molecules .
Drug Discovery
Pyrrolidine, a component of the compound , is a versatile scaffold in drug discovery, hinting at possible use in developing new medications .
Mechanism of Action
Target of Action
The compound N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide is a complex molecule that interacts with several targets. It has been found to act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . These receptors play crucial roles in various physiological processes, including pain perception and cell growth, respectively.
Mode of Action
The compound interacts with its targets through a series of molecular interactions. It binds to the active sites of these receptors, leading to changes in their conformation and function . This interaction can inhibit or enhance the activity of these receptors, resulting in various downstream effects.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, it can inhibit a wide range of enzymes, including phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . These enzymes are involved in various biological processes, such as signal transduction, energy metabolism, vasoconstriction, and immune response.
Pharmacokinetics
The presence of the pyrrolidine ring in its structure suggests that it might have good bioavailability and metabolic stability . The pyrrolidine ring is a common feature in many drugs and is known to enhance the drug’s pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, reflecting its multiple targets and pathways. It has been reported to have antioxidative and antibacterial properties. It can also affect the cell cycle , potentially influencing cell growth and proliferation.
Future Directions
properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-19(18-10-3-7-15-6-1-2-9-17(15)18)23-14-16-8-4-13-24(16)20-21-11-5-12-22-20/h1-3,5-7,9-12,16H,4,8,13-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYBJWQMLJVMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide |
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